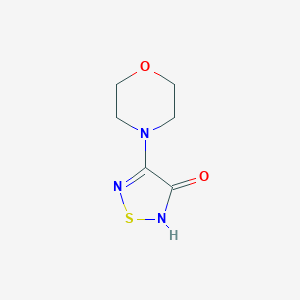

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUZILHYAJBUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184249 | |

| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30165-97-0 | |

| Record name | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30165-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol maleate specified impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQD3RT10O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Core Properties and Emerging Therapeutic Potential

This technical guide provides a comprehensive overview of the fundamental properties of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the beta-adrenergic antagonist Timolol, emerging structure-activity relationship (SAR) studies of analogous 1,2,5-thiadiazole derivatives suggest a potential, yet unexplored, role for this molecule as a muscarinic agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical and physical characteristics, established synthetic routes, and a forward-looking perspective on its pharmacological possibilities.

Section 1: Core Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its core structure consists of a 1,2,5-thiadiazole ring substituted with a hydroxyl group at the 3-position and a morpholine ring at the 4-position. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (morpholine nitrogen and oxygen), along with the electron-rich thiadiazole ring, underpins its chemical reactivity and potential biological interactions.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 30165-97-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₉N₃O₂S | [1][2][3] |

| Molecular Weight | 187.22 g/mol | [1][2][3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 196-204 °C | [1][4] |

| Boiling Point | 336.6 °C at 760 mmHg (Predicted) | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) | [1] |

| pKa | 6.20 ± 0.40 (Predicted) | [1] |

Spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While full spectra are proprietary to databases, key spectral identifiers are available and essential for quality control in synthetic applications.

-

Mass Spectrometry: The exact mass is reported as 187.041548 g/mol .[8]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available in spectral databases for reference.[9]

Section 2: Established Role as a Pharmaceutical Intermediate

The primary and well-documented application of this compound is its function as a pivotal intermediate in the industrial synthesis of Timolol.[1][6] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and angina pectoris.

The synthesis of Timolol from this intermediate generally involves the reaction of the hydroxyl group of this compound with an epoxide, followed by the introduction of a tert-butylamine side chain.[10][11]

General Synthetic Protocol

While specific industrial processes are proprietary, a general and reproducible laboratory-scale synthesis can be derived from the available literature, primarily patent disclosures. The synthesis of this compound is typically achieved from 3-chloro-4-morpholino-1,2,5-thiadiazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-4-morpholino-1,2,5-thiadiazole

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., water, aqueous alcohol)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve or suspend 3-chloro-4-morpholino-1,2,5-thiadiazole in the chosen solvent.

-

Add an aqueous solution of the base to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with acid to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with water to remove any inorganic impurities.

-

Dry the product under vacuum to yield this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and concentration, may require optimization for yield and purity.

Section 3: Emerging Potential as a Muscarinic Agonist

Beyond its established role as a synthetic intermediate, the chemical structure of this compound holds features that suggest a potential for interaction with muscarinic acetylcholine receptors. The 1,2,5-thiadiazole ring, in particular, has been identified as a viable scaffold in the design of potent and selective muscarinic agonists.

The 1,2,5-Thiadiazole Scaffold in Muscarinic Agonist Design

Research into novel treatments for neurological disorders such as Alzheimer's disease and schizophrenia has spurred the development of muscarinic agonists with improved subtype selectivity to minimize side effects. Several studies have demonstrated that 1,2,5-thiadiazole derivatives can act as potent muscarinic agonists, with some exhibiting selectivity for the M1 and M4 receptor subtypes, which are of particular interest for cognitive enhancement and antipsychotic effects.

Structure-activity relationship studies of these analogs have revealed key insights:

-

The 1,2,5-thiadiazole ring serves as a bioisostere for the ester group of acetylcholine, providing the necessary electrostatic interactions with the receptor.

-

Substituents on the thiadiazole ring significantly influence binding affinity and functional activity. For instance, alkoxy or alkylthio groups at the 3-position of the thiadiazole ring have been shown to enhance M1 agonist potency.[11][12]

-

The nature of the azacyclic moiety (the nitrogen-containing ring) is also critical for receptor interaction and selectivity.

Structural Comparison and Inferred Activity

When comparing the structure of this compound to known 1,2,5-thiadiazole-based muscarinic agonists, we can draw some inferences about its potential activity.

The key structural features of this compound that support this hypothesis are:

-

The 1,2,5-Thiadiazole Core: As established, this is a known pharmacophore for muscarinic agonists.

-

The 3-Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially mimicking the role of the ester oxygen in acetylcholine and interacting with key residues in the muscarinic receptor binding pocket.

-

The Morpholine Moiety: The morpholine ring contains a tertiary amine, a common feature in many muscarinic ligands that is often protonated at physiological pH and forms an ionic interaction with a conserved aspartate residue in the receptor.

While the morpholine ring is not identical to the azacyclic structures found in the most potent and selective 1,2,5-thiadiazole-based muscarinic agonists reported to date, its presence suggests that the molecule has the fundamental components required for receptor recognition.

Future Directions and Experimental Validation

The hypothesis that this compound possesses muscarinic agonist activity requires experimental validation. A logical progression of research would involve:

-

In Vitro Receptor Binding Assays: To determine the binding affinity of the compound for the five muscarinic receptor subtypes (M1-M5).

-

Functional Assays: To assess the functional activity of the compound at each receptor subtype (e.g., measuring second messenger responses such as calcium mobilization or cAMP inhibition) and determine if it acts as an agonist, antagonist, or allosteric modulator.

-

Structural Modifications: Based on the initial findings, synthetic modifications to the morpholine ring and the 3-hydroxyl group could be explored to optimize potency and selectivity.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or with appropriate local exhaust ventilation.

-

Wear personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Store in an inert atmosphere at room temperature.[1]

Conclusion

This compound is a compound with a dual identity. It is a well-established and commercially important intermediate in the synthesis of Timolol. However, a deeper analysis of its chemical structure, in the context of contemporary medicinal chemistry research, reveals a plausible and exciting new avenue for investigation into its potential as a muscarinic agonist. This technical guide has provided a comprehensive overview of its known properties and has laid the groundwork for future research into its pharmacological profile. The exploration of this compound's muscarinic activity could lead to the discovery of novel therapeutic agents for a range of neurological disorders.

References

- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [lgcstandards.com]

- 3. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

- 4. Akamai Error [sigmaaldrich.com]

- 5. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. bldpharm.com [bldpharm.com]

- 10. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS 30165-97-0): A Key Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a significant heterocyclic compound in modern pharmaceutical synthesis. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of its properties, synthesis, and applications.

Introduction and Strategic Importance

This compound, identified by CAS number 30165-97-0, is a heterocyclic molecule of considerable interest in the pharmaceutical industry.[1] Its primary significance lies in its role as a pivotal intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used extensively in the treatment of glaucoma and ocular hypertension.[2][1][3] Furthermore, it is recognized as a specified impurity in Timolol preparations by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Timolol EP Impurity D.[3][4]

The 1,2,5-thiadiazole scaffold, the core of this molecule, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8] This broader biological context underscores the potential for further investigation into the therapeutic applications of compounds derived from this versatile heterocyclic system.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its accurate quantification as an impurity.

| Property | Value | Source(s) |

| CAS Number | 30165-97-0 | [3][4] |

| Molecular Formula | C₆H₉N₃O₂S | [4] |

| Molecular Weight | 187.22 g/mol | [9][4] |

| IUPAC Name | This compound | |

| Synonyms | 3-Hydroxy-4-morpholino-1,2,5-thiadiazole, Timolol EP Impurity D, Timolol BP Impurity D, Timolol USP Related Compound D | [1][3][4] |

| Appearance | Fine powder | |

| Boiling Point | 196-200 °C | [10] |

| Solubility | Soluble in Methanol and DMSO | [4] |

| Storage | 2-8 °C | [4] |

Analytical Characterization

The precise identification and quantification of this compound, particularly as an impurity in Timolol, necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Typical HPLC Method for Timolol and its Impurities:

-

Column: C18 (e.g., Eurospher 5 µm, 4.6 x 250 mm)[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., triethylamine pH 3.5, adjusted with glacial acetic acid) and an organic modifier (e.g., acetonitrile).[11] A common ratio is 20:80 (v/v) aqueous to organic.[11]

-

Flow Rate: 1.0 mL/min[12]

-

Detection Wavelength: 297 nm[12]

-

Column Temperature: 25 °C[12]

-

Retention Time: Under such conditions, Impurity D (this compound) typically has a distinct retention time, allowing for its separation from Timolol and other related impurities.[12]

For unequivocal structure elucidation and confirmation, spectroscopic techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

Certified reference materials for Timolol EP Impurity D are commercially available and are crucial for method validation and ensuring the accuracy of analytical results.[4][13]

Synthesis and Manufacturing

The synthesis of this compound is a key step in the overall manufacturing process of Timolol. While proprietary industrial processes may vary, a representative synthesis can be conceptualized based on established principles of heterocyclic chemistry. A common pathway involves the construction of the substituted thiadiazole ring.

A plausible synthetic route starts from morpholine and a suitable precursor for the thiadiazole ring. The following diagram illustrates a conceptual synthetic workflow.

Caption: Conceptual synthesis workflow for this compound.

Central Role in the Synthesis of Timolol

The primary industrial application of this compound is as a precursor to Timolol. The synthesis involves the etherification of the hydroxyl group on the thiadiazole ring.

Step-by-Step Protocol for Conversion to a Timolol Precursor:

-

Reaction with Epichlorohydrin: this compound is reacted with an optically active epichlorohydrin (either S-(+)- or R-(-)-epichlorohydrin, depending on the desired Timolol enantiomer) in a suitable solvent system (e.g., N,N-dimethylformamide).[14]

-

Catalyst and Base: The reaction is typically carried out in the presence of a catalyst, such as an alkali metal hydroxide or a tertiary amine (e.g., piperidine, triethylamine), and optionally a base.[14]

-

Formation of the Intermediate: This reaction yields an optically active intermediate, 3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole.[14]

-

Ring Opening with tert-Butylamine: The resulting epoxide intermediate is then treated with tert-butylamine, which opens the epoxide ring to form the final Timolol structure.[14]

The following diagram illustrates this crucial synthetic transformation.

Caption: Synthetic pathway from the title compound to Timolol.

Biological Context and Potential Pharmacological Relevance

While the primary role of this compound is as a synthetic intermediate, the inherent biological potential of the thiadiazole nucleus warrants discussion. Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[5][6][7][8]

Known Activities of Thiadiazole Derivatives:

-

Antimicrobial and Antifungal Activity: Various substituted thiadiazoles have demonstrated efficacy against a range of bacterial and fungal strains.[5]

-

Anti-inflammatory Effects: Some thiadiazole derivatives have shown significant anti-inflammatory properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Activity: The thiadiazole ring is a component of several compounds investigated for their potential as anticancer agents.[6]

-

Central Nervous System (CNS) Activity: Certain thiadiazole derivatives have been explored for their anticonvulsant and antidepressant effects.[5]

The following diagram illustrates the diverse biological targets of various thiadiazole-containing compounds.

References

- 1. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]

- 3. Timolol EP Impurity D | 30165-97-0 | SynZeal [synzeal.com]

- 4. allmpus.com [allmpus.com]

- 5. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 6. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 30165-97-0 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents [patents.google.com]

- 13. This compound [lgcstandards.com]

- 14. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS No. 30165-97-0). This heterocyclic compound, a key intermediate in the synthesis of pharmaceuticals such as Timolol and a structural analog of the muscarinic agonist Xanomeline, holds significant interest for researchers in medicinal chemistry and drug development. This document delves into the compound's physicochemical characteristics, provides a detailed spectroscopic profile, and outlines a robust synthetic pathway. Furthermore, it explores the pharmacological context of this molecule, particularly its potential interaction with muscarinic acetylcholine receptors, and provides a detailed protocol for in vitro binding assays.

Introduction: A Molecule of Dual Significance

This compound is a fascinating heterocyclic compound that stands at the crossroads of established pharmaceutical synthesis and the exploration of novel therapeutics. Its molecular architecture, featuring a 1,2,5-thiadiazole ring substituted with a morpholine moiety and a hydroxyl group, imparts a unique combination of chemical reactivity and potential biological activity.

Historically, this compound is well-documented as a crucial intermediate in the manufacturing of Timolol, a beta-adrenergic blocker widely used in the treatment of glaucoma[1][2]. The synthesis of Timolol often proceeds through the reaction of this compound with epichlorohydrin, highlighting the industrial relevance of this molecule[3].

More recently, the structural similarity of the 4-(morpholin-4-yl)-1,2,5-thiadiazole core to portions of Xanomeline has drawn attention to its potential as a muscarinic acetylcholine receptor agonist. Xanomeline has shown promise in treating the cognitive symptoms of Alzheimer's disease and schizophrenia, making its analogs, including this compound, intriguing subjects for neurological drug discovery programs.

This guide aims to provide a detailed technical overview of this compound, empowering researchers to understand its fundamental properties and explore its potential in various scientific endeavors.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a molecule are foundational to understanding its behavior in both chemical reactions and biological systems.

Chemical Structure

The molecule consists of a central five-membered 1,2,5-thiadiazole ring. A morpholine ring is attached at the 4-position of the thiadiazole ring, and a hydroxyl group is present at the 3-position. The presence of the morpholine group, a common feature in many bioactive compounds, can influence solubility and receptor interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity is influenced by the electron-withdrawing nature of the thiadiazole ring.

IUPAC Name: this compound[4] CAS Number: 30165-97-0[5] Molecular Formula: C₆H₉N₃O₂S[5] Molecular Weight: 187.22 g/mol [5]

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 200-204 °C (Predicted) | [6] |

| Boiling Point | 196-200 °C (Note: This may be for a related compound) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated and Sonicated) (Predicted) | [6] |

| pKa | 6.20 ± 0.40 (Predicted) | [6] |

| LogP | -0.4 (Predicted) | PubChem |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common route involves the initial synthesis of a chlorinated precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole, followed by a nucleophilic substitution to introduce the hydroxyl group.

Synthesis of the Precursor: 3-Chloro-4-morpholino-1,2,5-thiadiazole

The synthesis of the chlorinated intermediate is a critical first step. This protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

-

Reaction Setup: In a well-ventilated fume hood, equip a 100 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Initial Charge: Charge the flask with morpholine (6.75 g, 77.4 mmol).

-

Heating: Heat the morpholine to 110 °C with stirring.

-

Addition of Dichloride: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using the dropping funnel.

-

Reaction: Maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 30 mL of water and acidify with concentrated hydrochloric acid.

-

Stir the mixture at 0 °C until a precipitate forms.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water.

-

Recrystallize the crude product from methanol.

-

Dry the purified product under high vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole.

-

Synthesis of this compound

The final step involves the hydrolysis of the chloro-substituent to a hydroxyl group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the synthesized 3-chloro-4-morpholino-1,2,5-thiadiazole in a suitable solvent such as aqueous dioxane or a similar water-miscible solvent.

-

Hydrolysis: Add a solution of a suitable base, such as sodium hydroxide or potassium hydroxide. The concentration of the base should be carefully controlled to promote hydrolysis without causing degradation of the thiadiazole ring.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While a comprehensive set of publicly available, high-resolution spectra is limited, data from spectral databases and analysis of related structures provide a strong basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Based on the structure, the following signals are expected:

-

¹H NMR: Two distinct multiplets in the aliphatic region corresponding to the non-equivalent methylene protons of the morpholine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the two non-equivalent carbons of the morpholine ring and two signals for the carbons of the thiadiazole ring.

Note: Access to a full spectrum for detailed analysis is recommended through spectral databases such as SpectraBase.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the morpholine ring.

-

C-O stretch: A strong absorption in the 1000-1300 cm⁻¹ region due to the C-O single bond in the morpholine ring.

-

C=N and N=N stretches: Vibrations associated with the thiadiazole ring, typically appearing in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Molecular Ion Peak (M+): An intense peak at m/z 187, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules from the morpholine ring and cleavage of the thiadiazole ring.

Pharmacological Context and Biological Activity

The structural similarity of this compound to known muscarinic receptor agonists makes it a compound of interest in neuropharmacology.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including learning, memory, and attention. There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and signaling pathway.

M1 Receptor Agonism and Therapeutic Potential

The M1 muscarinic receptor subtype is highly expressed in the cerebral cortex and hippocampus, regions of the brain that are critical for cognitive function. Agonism of the M1 receptor has been shown to enhance cholinergic neurotransmission and has been investigated as a therapeutic strategy for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

In Vitro Muscarinic Receptor Binding Assay

To assess the binding affinity of this compound for the M1 muscarinic receptor, a competitive radioligand binding assay can be performed. This protocol provides a general framework for such an experiment.

Experimental Protocol: M1 Muscarinic Receptor Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the human M1 muscarinic receptor (commercially available).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Atropine for determination of non-specific binding.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well microplate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the test compound at various concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for an M1 muscarinic receptor binding assay.

Conclusion and Future Directions

This compound is a molecule with established importance in pharmaceutical synthesis and significant potential for future drug discovery efforts. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and pharmacological context.

While the role of this compound as a synthetic intermediate is well-defined, its biological activity, particularly its interaction with muscarinic receptors, remains an area ripe for further exploration. Future research should focus on:

-

Experimental Determination of Physicochemical Properties: Obtaining precise experimental data for melting point, solubility, and pKa will be crucial for further development.

-

Comprehensive Spectroscopic Analysis: Acquiring and fully assigning high-resolution NMR, IR, and mass spectra will provide a definitive structural confirmation.

-

In-depth Pharmacological Profiling: A thorough investigation of the binding affinities and functional activities of this compound at all five muscarinic receptor subtypes is necessary to understand its selectivity and potential as a therapeutic agent.

-

Structural Biology Studies: Obtaining a crystal structure of the compound, ideally in complex with a muscarinic receptor, would provide invaluable insights into its binding mode and facilitate structure-based drug design.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full potential of this compound in the development of new and improved medicines.

References

- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 4. This compound | 30165-97-0 [sigmaaldrich.cn]

- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a key intermediate in the preparation of the beta-adrenergic blocker, Timolol.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust two-step synthesis, commencing with the nucleophilic aromatic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine to yield 3-chloro-4-morpholino-1,2,5-thiadiazole, followed by a base-mediated hydrolysis to afford the target compound. The rationale behind the experimental design, detailed protocols, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. Its inherent aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the potent and selective biological activities of numerous pharmaceutical agents. This compound stands out as a critical building block, most notably in the industrial synthesis of Timolol, a widely prescribed medication for the management of glaucoma and hypertension.[1] A thorough understanding of its synthesis is therefore paramount for the consistent and high-purity production of this vital pharmaceutical intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a pathway proceeding through a chlorinated intermediate. The morpholine moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing halogenated aromatic systems. The hydroxyl group can be unmasked from a more reactive leaving group, such as a chlorine atom, through hydrolysis. This leads to the identification of 3-chloro-4-morpholino-1,2,5-thiadiazole as a key intermediate, which in turn can be synthesized from the commercially available 3,4-dichloro-1,2,5-thiadiazole.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved in two distinct steps:

Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

This initial step involves the regioselective nucleophilic aromatic substitution of one chlorine atom of 3,4-dichloro-1,2,5-thiadiazole with morpholine. The rationale for this selectivity lies in the electron-withdrawing nature of the 1,2,5-thiadiazole ring, which activates the chlorine atoms towards nucleophilic attack. The use of an excess of morpholine serves as both the nucleophile and the base to neutralize the hydrogen chloride generated during the reaction.

Step 2: Hydrolysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

The subsequent conversion of the chloro-intermediate to the final product is accomplished through a robust hydrolysis reaction. The use of a strong base, such as sodium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates the displacement of the remaining chlorine atom with a hydroxyl group. The reaction mixture is then acidified to protonate the resulting phenoxide-like intermediate, leading to the precipitation of the desired product.

Visualizing the Synthesis Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Materials and Equipment:

-

3,4-Dichloro-1,2,5-thiadiazole

-

Morpholine

-

Concentrated Hydrochloric Acid

-

Methanol

-

Water (deionized)

-

100-mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

To a 100-mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add morpholine (6.75 g, 77.4 mmol).

-

Heat the flask to 110 °C with stirring.

-

Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes. An exotherm may be observed.

-

After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 30 mL of water to the cooled mixture and then acidify with concentrated hydrochloric acid until a precipitate forms.

-

Stir the mixture at 0 °C to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with water.

-

Recrystallize the crude product from methanol and dry under high vacuum to yield 3-chloro-4-morpholino-1,2,5-thiadiazole as an orange solid.[3]

Step 2: Synthesis of this compound

Materials and Equipment:

-

3-Chloro-4-morpholino-1,2,5-thiadiazole

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 2.5 M sodium hydroxide (1 L) and add DMSO (100 mL).

-

To this stirred solution, add 3-chloro-4-morpholino-1,2,5-thiadiazole (125.5 g, 0.61 mol).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the reaction mixture to 15 °C.

-

Acidify the cooled mixture with concentrated hydrochloric acid (250 mL). A precipitate will form.

-

Filter the precipitate at 15 °C, wash thoroughly with water, and dry to obtain the final product, this compound.[4]

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | 205.67 | 44-47 | ¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H). MS (M+H)⁺: 206.1.[3][5] |

| This compound | C6H9N3O2S | 187.22 | 198-200 (dec) | ¹H NMR (400 MHz, DMSO-d₆): δ 3.41-3.43 (d, 2H), 3.67-3.69 (d, 4H), 4.28 (s, 2H). MS (M+H)⁺: 204.21.[4] |

Conclusion

The synthesis of this compound presented herein is a well-established and efficient pathway that provides high yields of this crucial pharmaceutical intermediate. The two-step process, involving a regioselective nucleophilic aromatic substitution followed by hydrolysis, is both scalable and reproducible. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of Timolol and other related 1,2,5-thiadiazole derivatives. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: A Key Pharmaceutical Intermediate

Executive Summary: This document provides a comprehensive technical overview of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a critical heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of Timolol.[1][2] Timolol is a potent beta-adrenergic antagonist widely used in the management of glaucoma and cardiovascular diseases.[1] This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its pivotal transformation into the final active pharmaceutical ingredient (API). We will explore the causality behind synthetic strategies and the analytical techniques required to ensure the purity and identity of this precursor, a factor of paramount importance for the safety and efficacy of the final drug product.

Chemical Identity and Nomenclature

Preferred IUPAC Name and Tautomerism

The systematic name for this compound is This compound . However, it's crucial for researchers to recognize its tautomeric form, 4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one .[3][4] This keto-enol tautomerism is a characteristic feature of hydroxy-substituted nitrogen heterocycles. While the "ol" form is commonly used, the "one" form may predominate in certain states or solvents, which can influence reactivity and spectroscopic characterization. For the purpose of this guide, we will primarily use the more common "-ol" nomenclature.

Alternative Names and Identifiers

In literature and commercial listings, the compound is known by several synonyms, including:

-

3-Hydroxy-4-morpholino-1,2,5-thiadiazole[4]

-

4-Morpholino-1,2,5-thiadiazol-3-ol[5]

-

Timolol USP Related Compound D[7]

These designations, particularly its classification as a Timolol impurity, highlight the importance of controlling its levels in the final API.

Physicochemical Properties

A summary of the key physicochemical properties is essential for laboratory handling, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 30165-97-0 | [3][8] |

| Molecular Formula | C₆H₉N₃O₂S | [4][8] |

| Molecular Weight | 187.22 g/mol | [4][8] |

| Physical Form | Solid / White to light yellow powder/crystal | [3] |

| Boiling Point | 196-200 °C | [3] |

| Purity | Typically >95-99% (Commercial) | [9][10] |

Structural Elucidation

The molecular structure forms the basis of the compound's reactivity and function as a precursor.

References

- 1. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 30165-97-0 [sigmaaldrich.com]

- 4. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole | C6H9N3O2S | CID 544354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol suppliers UK [ukchemicalsuppliers.co.uk]

- 6. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound [drugfuture.com]

- 8. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

- 9. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. High Purity 4-Morpholino-1,2,5-Thiadiazol-3-Ol API at Best Price, Manufacturer & Supplier [navoneindia.net]

Spectroscopic Characterization of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: A Technical Guide

Introduction

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol, a significant heterocyclic compound, is recognized in the pharmaceutical industry as a process-related impurity and metabolite of Timolol, a widely used beta-adrenergic blocker.[1][2][3][4][5] Designated as "Timolol Impurity D" in pharmacopeial references, its robust analytical characterization is paramount for ensuring the quality, safety, and efficacy of Timolol-based drug products.[6][7] This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretative insights presented herein are designed to support researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.

While the specific experimental spectral data for this compound is typically provided with the purchase of a certified reference standard, this guide will detail the expected spectral features based on its chemical structure and established principles of spectroscopic analysis.[1][6]

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound combines a 1,2,5-thiadiazole heterocycle with a morpholine ring and a hydroxyl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals corresponding to the morpholine ring protons and the hydroxyl proton. Due to the symmetry of the morpholine ring, the protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to be chemically equivalent, leading to two distinct multiplets. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Triplet | 4H | -O-CH₂- (Morpholine) |

| ~3.50 | Triplet | 4H | -N-CH₂- (Morpholine) |

| Variable (e.g., ~5.0-7.0) | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. It is expected to show four distinct signals: two for the 1,2,5-thiadiazole ring carbons and two for the morpholine ring carbons. The chemical shifts of the thiadiazole carbons are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the hydroxyl and morpholine substituents.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-OH (Thiadiazole) |

| ~155 | C-N (Thiadiazole) |

| ~66 | -O-CH₂- (Morpholine) |

| ~48 | -N-CH₂- (Morpholine) |

Experimental Protocol: NMR Spectroscopy

References

- 1. This compound [lgcstandards.com]

- 2. Akamai Error [sigmaaldrich.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]

- 5. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. Timolol Impurities | SynZeal [synzeal.com]

"4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol" physical and chemical properties

An In-Depth Technical Guide to 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Introduction: A Pivotal Intermediate in Cardiovascular Drug Synthesis

This compound is a heterocyclic compound of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of widely used medications.[1][2][3] Its structure, combining a 1,2,5-thiadiazole core with a morpholine substituent, provides a unique scaffold for building more complex molecules. The 1,2,5-thiadiazole ring system, in particular, is a recognized pharmacophore present in a variety of biologically active compounds, noted for its role in developing potent and selective ligands for various receptors.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of this key building block, tailored for researchers and professionals in drug development.

Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic routes. The identity and characteristics of this compound are well-defined.

Chemical Structure and Identifiers

The compound is systematically named This compound . It is also commonly referred to by synonyms such as 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-thiadiazole and 3-Hydroxy-4-morpholino-1,2,5-thiadiazole.[1][7]

-

CAS Number : 30165-97-0[7]

-

InChI Key : DWUZILHYAJBUBR-UHFFFAOYSA-N

The structural arrangement is key to its reactivity, featuring a hydroxyl group that serves as a primary reaction site for subsequent synthetic steps.

Caption: 2D Structure of this compound.

Core Physicochemical Data

The compound's physical properties dictate its handling, storage, and reaction conditions. It is typically supplied as an off-white or fine powder solid.[1][10]

| Property | Value | Source(s) |

| Physical Form | Solid, Off-White Powder | [1] |

| Melting Point | 196-200 °C / 200-204 °C | [1][7] |

| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | [1] |

| Water Solubility | >28.1 µg/mL | [1] |

| XLogP3 | -0.5 | [1] |

| Topological Polar Surface Area | 79.2 Ų | [1] |

| Refractive Index | 1.618 | [1] |

| Purity | ≥95% to 99% | [7][10][11] |

Application in Pharmaceutical Synthesis: The Timolol Pathway

The primary and most critical application of this compound is its role as a direct precursor in the synthesis of Timolol.[1][2][3] Timolol is a non-selective beta-adrenergic receptor antagonist used in the management of glaucoma, hypertension, and angina pectoris.[12][13]

Synthetic Workflow

The synthesis of Timolol from this intermediate involves an etherification reaction. The hydroxyl group of this compound is reacted with an epoxide, typically an optically active epichlorohydrin, to introduce the side chain.[14] This is followed by a ring-opening reaction of the newly formed epoxide with tert-butylamine to yield the final Timolol free base.[12][14][15]

The choice of this specific thiadiazole derivative is strategic; the morpholino group and the thiadiazole ring form the core structure required for beta-blocker activity, while the hydroxyl group provides a convenient and reactive handle for building the pharmacologically active side chain.[12]

Caption: Synthesis of (S)-Timolol from its thiadiazole precursor.

Precursor Synthesis

This compound is itself synthesized from a chlorinated precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9).[16][17] The synthesis of racemic Timolol has been described involving the reaction of this chloro-thiadiazole with an oxazolidine derivative.[16] This highlights a multi-step pathway where each intermediate is carefully chosen to build the final API with high yield and purity.

Characterization and Analytical Protocols

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to manufacturers, characterization is typically achieved through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct arrangement of the morpholine and thiadiazole rings.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to verify the exact mass and molecular formula of the compound.[13][18]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the key functional groups, such as the O-H stretch of the hydroxyl group and vibrations associated with the C=N and C-S-C bonds within the thiadiazole ring.[19]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the material, often with specifications of ≥95% or higher.[20]

The characterization of reference materials for related compounds is often performed in accordance with ISO 17025 to ensure valid and reliable results for quality control purposes.[21][22]

Safety, Handling, and Storage

From a safety perspective, this compound is classified as an irritant.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word : Warning.

-

Precautionary Statements : Standard precautions include using the substance in a well-ventilated area, avoiding breathing dust, and wearing appropriate personal protective equipment (gloves, eye protection).[7][20]

Recommended Protocols

-

Handling : All handling should be performed in a fume hood by trained personnel wearing appropriate PPE. Avoid generating dust.

-

Storage : The compound should be stored at ambient or room temperature in a well-sealed container, often under an inert atmosphere to prevent degradation.[20]

-

Transportation : It is generally transported as a non-hazardous material for all modes of transport.[1]

Conclusion

This compound stands out not for its own pharmacological activity, but as an indispensable cornerstone in the industrial synthesis of Timolol. Its well-defined physicochemical properties, coupled with a reactive hydroxyl group on a stable heterocyclic core, make it an ideal intermediate. For drug development professionals, a deep understanding of this molecule's characteristics, from its melting point and solubility to its specific role in the Timolol synthesis pathway, is crucial for process optimization, quality control, and the efficient production of a vital medication. The continued importance of Timolol in treating cardiovascular and ophthalmic conditions ensures that its precursors, like the subject of this guide, will remain highly relevant in the field of medicinal and process chemistry.

References

- 1. echemi.com [echemi.com]

- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]

- 3. 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol suppliers UK [ukchemicalsuppliers.co.uk]

- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound|lookchem [lookchem.com]

- 9. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL synthesis - chemicalbook [chemicalbook.com]

- 10. navoneindia.net [navoneindia.net]

- 11. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 12. (+-)-Timolol | C13H24N4O3S | CID 5478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 17. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine | MDPI [mdpi.com]

- 19. sid.ir [sid.ir]

- 20. 30165-97-0|4-Morpholino-1,2,5-thiadiazol-3-ol|BLD Pharm [bldpharm.com]

- 21. This compound [lgcstandards.com]

- 22. 3-Hydroxy-4-morpholino-1,2,5-thiadiazole 1-Oxide [lgcstandards.com]

An In-depth Technical Guide to the Solubility Profile of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can terminate the development of an otherwise potent drug candidate, leading to poor bioavailability and suboptimal therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol , a key intermediate and designated impurity in the synthesis of Timolol[1][2][3][4]. While extensive public data on this specific molecule is limited, this document will synthesize available information with established principles of physical chemistry and pharmaceutical sciences to provide a comprehensive analytical framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present established methodologies for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties: A Foundation for Solubility Prediction

To comprehend the solubility of a compound, one must first understand its molecular architecture. This compound (CAS Number: 30165-97-0) is a heterocyclic compound with the molecular formula C₆H₉N₃O₂S and a molecular weight of 187.22 g/mol [5][6][7].

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂S | [5][6] |

| Molecular Weight | 187.22 g/mol | [5][7] |

| Physical Form | Solid | [5][7] |

| CAS Number | 30165-97-0 | [5][6][7] |

The structure features a 1,2,5-thiadiazole ring, a morpholine moiety, and a hydroxyl group. The presence of the morpholine group, a saturated heterocycle containing both an amine and an ether functional group, is known to influence the physicochemical properties of molecules by potentially enhancing aqueous solubility and offering a favorable pharmacokinetic profile[4][8][9]. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further contributing to potential interactions with polar solvents. The thiadiazole ring, an aromatic heterocycle, contributes to the overall electronic and conformational properties of the molecule. The interplay of these functional groups dictates the compound's polarity, lipophilicity, and ultimately, its solubility.

Aqueous Solubility Profile: The Influence of pH

The aqueous solubility of an ionizable compound is intrinsically linked to its acid dissociation constant (pKa) and the pH of the medium. The Henderson-Hasselbalch equation governs this relationship, and understanding a compound's pKa is paramount to predicting its solubility and absorption characteristics in the physiological pH range of the gastrointestinal tract (typically pH 1.2 to 6.8).

pKa Determination: Experimental and In Silico Approaches

Potentiometric titration is a robust and widely used method for pKa determination[10][11].

Objective: To determine the pKa value(s) of this compound in an aqueous medium.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

High-purity water (Milli-Q or equivalent)

-

Potassium chloride (for ionic strength adjustment)

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of high-purity water. An initial concentration of 1-5 mM is typically appropriate. Adjust the ionic strength of the solution to a constant value (e.g., 0.1 M) with potassium chloride.

-

Acidification: Acidify the solution to a pH of approximately 2 with a standardized HCl solution to ensure complete protonation of all basic functional groups.

-

Titration: Titrate the acidified solution with a standardized NaOH solution at a constant, slow rate. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve. For more accurate determination, derivative plots (first and second derivatives) can be used to identify the equivalence points.

In the absence of experimental data, computational (in silico) methods can provide a reasonable estimate of a compound's pKa. These methods utilize quantitative structure-property relationship (QSPR) models or quantum mechanical calculations to predict the ionization behavior based on the molecular structure[12][13]. Given the presence of the morpholine nitrogen and the hydroxyl group on the thiadiazole ring, both basic and acidic pKa values are anticipated. The morpholine nitrogen is expected to have a basic pKa, while the hydroxyl group, influenced by the electron-withdrawing nature of the thiadiazole ring, will exhibit acidic properties.

pH-Dependent Aqueous Solubility

The solubility of this compound is expected to be significantly influenced by pH. At pH values below its basic pKa, the morpholine nitrogen will be protonated, leading to the formation of a more soluble cationic species. Conversely, at pH values above its acidic pKa, the hydroxyl group will be deprotonated, forming a more soluble anionic species. The intrinsic solubility (solubility of the neutral species) is expected to be at its minimum in the pH range between the acidic and basic pKa values.

A single experimental data point indicates an aqueous solubility of >28.1 µg/mL at pH 7.4 [9]. This provides a valuable benchmark for its solubility in a physiologically relevant medium.

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is in line with guidelines from the FDA, USP, and WHO for Biopharmaceutics Classification System (BCS) studies[14][15][16][17].

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range.

Materials:

-

This compound

-

Aqueous buffers: pH 1.2, 2.0, 3.0, 4.5, 5.8, 6.8, and 7.4

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to vials containing each of the specified aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

Confirmation of Solid State: Analyze the remaining solid material (e.g., by XRPD or DSC) to ensure that no polymorphic or solvate transformation has occurred during the experiment.

Solubility in Organic and Mixed Solvent Systems

For drug development and formulation, understanding the solubility in organic solvents is as crucial as in aqueous media. Organic solvents are often used in synthesis, purification, and the preparation of dosage forms.

Table 2: Reported and Predicted Solubility in Organic Solvents

| Solvent | Predicted/Reported Solubility | Source/Rationale |

| Methanol | Soluble | [1] |

| DMSO | Soluble | [1] |

| Ethanol | Likely soluble | Based on the solubility of the related compound Timolol maleate[17]. |

| Acetonitrile | Moderately soluble | Common solvent for polar organic molecules. |

| Acetone | Moderately soluble | Common solvent for polar organic molecules. |

| Ethyl Acetate | Likely sparingly soluble | Less polar than alcohols and acetone. |

| n-Heptane | Likely poorly soluble | Non-polar solvent. |

The solubility in these solvents is dictated by the principle of "like dissolves like." The polar functional groups (hydroxyl, morpholine ether and amine) suggest good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, poor solubility is expected in non-polar solvents such as n-heptane.

The Impact of the Solid State: Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the thermodynamically stable form[18][19][20][21][22].

During the development of this compound, it is imperative to conduct a thorough polymorph screen to identify all accessible crystalline forms. The solubility of each polymorph should be determined to identify the most stable form under relevant conditions and to understand the potential for variability in dissolution behavior. Failure to control the polymorphic form can lead to inconsistencies in bioavailability and may have regulatory implications.

Comparative Solubility: Insights from Timolol

As this compound is a precursor to the well-established drug Timolol, an examination of Timolol's solubility can provide valuable context. Timolol maleate is reported to be soluble in water and freely soluble in ethanol[23]. The solubility of Timolol maleate in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL[17]. This suggests that the core morpholinyl-thiadiazol structure is amenable to achieving good aqueous solubility, a favorable characteristic for oral and ophthalmic drug delivery. Recent studies have also explored the solubility of Timolol maleate in various biobased neat and binary solvent mixtures, demonstrating that solubility generally increases with temperature[24].

Conclusion and Future Directions

The solubility profile of this compound is a critical determinant of its suitability as a pharmaceutical intermediate and for assessing its potential impact as an impurity. This guide has outlined the key theoretical considerations and experimental protocols necessary for a comprehensive characterization of its solubility.

Key Takeaways:

-

The molecular structure, with its combination of a morpholine ring, a thiadiazole heterocycle, and a hydroxyl group, suggests a molecule with both hydrophilic and lipophilic character.

-

Aqueous solubility is expected to be highly pH-dependent, and the determination of the compound's pKa values is essential for a complete understanding of this behavior.

-

The shake-flask method is the recommended standard for determining equilibrium solubility in both aqueous and organic media.

-

Solid-state properties, particularly polymorphism, must be investigated as they can significantly influence solubility and dissolution rates.

-

The solubility of the related drug, Timolol, provides a positive indication for the potential of this structural scaffold to achieve adequate solubility for pharmaceutical applications.

Further research should focus on the experimental determination of the pKa and a comprehensive solubility profile in pharmaceutically relevant solvents and biorelevant media. A thorough investigation into potential polymorphs is also strongly recommended. This foundational knowledge will be invaluable for the successful development of any drug product involving this important chemical entity.

References

- 1. allmpus.com [allmpus.com]

- 2. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL | 30165-97-0 [chemicalbook.com]

- 3. Timolol EP Impurity D | 30165-97-0 | SynZeal [synzeal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Akamai Error [sigmaaldrich.com]

- 6. 30165-97-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 4-MORPHOLIN-4-YL-1,2,5-THIADIAZOL-3-OL ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accurate pKa determination for a heterogeneous group of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isres.org [isres.org]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 20. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. lifechemicals.com [lifechemicals.com]

- 22. diva-portal.org [diva-portal.org]

- 23. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. orbi.uliege.be [orbi.uliege.be]

Introduction: The Thiadiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiadiazole Derivatives